BDP FL NHS ester
BDP FL NHS ester
BODIPY FL succinimide ester (BODIPY FL SE) is an amine-reactive fluorescent probe. It displays excitation/emission maxima of 502/511 nm, respectively. BODIPY FL SE has been used in the synthesis of protease substrates that are non-fluorescent until unquenched following proteolytic cleavage. It has also been used in the synthesis of a fluorescent verapamil derivative and of fluorescent inhibitors of cholesterol absorption.
Brand Name:
Vulcanchem
CAS No.:
146616-66-2
VCID:
VC0520647
InChI:
InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3
SMILES:
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F
Molecular Formula:
C18H18BF2N3O4
Molecular Weight:
389.2 g/mol
BDP FL NHS ester
CAS No.: 146616-66-2
Cat. No.: VC0520647
Molecular Formula: C18H18BF2N3O4
Molecular Weight: 389.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | BODIPY FL succinimide ester (BODIPY FL SE) is an amine-reactive fluorescent probe. It displays excitation/emission maxima of 502/511 nm, respectively. BODIPY FL SE has been used in the synthesis of protease substrates that are non-fluorescent until unquenched following proteolytic cleavage. It has also been used in the synthesis of a fluorescent verapamil derivative and of fluorescent inhibitors of cholesterol absorption. |
|---|---|
| CAS No. | 146616-66-2 |
| Molecular Formula | C18H18BF2N3O4 |
| Molecular Weight | 389.2 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate |
| Standard InChI | InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3 |
| Standard InChI Key | SDVMGNSTOAJONW-UHFFFAOYSA-N |
| SMILES | [B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F |
| Canonical SMILES | [B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F |
| Appearance | Solid powder |
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